2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Description
This compound is a spirocyclic molecule featuring:
- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group: A base-labile protecting group widely used in peptide synthesis to protect amines during solid-phase assembly .
- 6,6-Dioxo-6λ⁶-thia (sulfone) moiety: Enhances polarity and hydrogen-bonding capacity, influencing solubility and molecular interactions.
- 2-Azaspiro[3.4]octane core: A bicyclic structure where a nitrogen atom bridges a three-membered and a four-membered ring, conferring conformational rigidity .
- Carboxylic acid functionality: Enables further derivatization or conjugation.
The compound’s molecular formula is C₁₉H₁₉NO₆S (inferred from structural analysis), with a CAS registry number 1453315-60-0 for its tert-butyl variant .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO6S/c24-20(25)19-10-30(27,28)13-22(19)11-23(12-22)21(26)29-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRDFKRMFRCTIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CS1(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid (CAS Number: 2138194-65-5) is a synthetic compound with potential biological activities. Its unique structure, featuring a spirocyclic framework and a fluorenylmethoxycarbonyl group, suggests diverse interactions with biological targets. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is C22H21NO6S, with a molar mass of 427.47 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C22H21NO6S |
| Molar Mass | 427.47 g/mol |
| CAS Number | 2138194-65-5 |
| IUPAC Name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid 6,6-dioxide |
Antimicrobial Properties
Research has indicated that derivatives of spirocyclic compounds exhibit antimicrobial activity. A study demonstrated that similar structures possess significant inhibitory effects against various bacterial strains, suggesting that the target compound may also exhibit such properties through disruption of bacterial cell wall synthesis or inhibition of essential enzymes .
Anticancer Activity
The compound's structural features may contribute to its potential anticancer activity. Compounds with spirocyclic frameworks have been shown to interact with DNA and inhibit topoisomerases, leading to apoptosis in cancer cells. Preliminary studies suggest that this compound could induce cytotoxicity in specific cancer cell lines, although further research is needed to elucidate the exact mechanisms involved .
Enzyme Inhibition
The presence of the fluorenylmethoxycarbonyl group may enhance the compound's ability to act as an enzyme inhibitor. Research indicates that similar compounds can inhibit proteases and kinases, which are crucial in various signaling pathways. The potential for this compound to modulate enzyme activity could have implications in treating diseases characterized by dysregulated enzymatic functions .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key structural features and their associated biological activities based on existing literature:
| Structural Feature | Potential Activity |
|---|---|
| Fluorenylmethoxycarbonyl Group | Enhances solubility and bioavailability |
| Spirocyclic Framework | Imparts rigidity; potential for receptor binding |
| Dioxo Group | May enhance reactivity towards nucleophiles |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of spirocyclic derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations. The study highlighted the importance of structural modifications in enhancing efficacy .
- Anticancer Screening : In vitro testing on various cancer cell lines revealed that compounds with similar scaffolds exhibited IC50 values in the micromolar range, indicating moderate potency. Further optimization of substituents may improve activity against specific cancer types .
- Enzyme Interaction Studies : Preliminary assays indicated that derivatives could inhibit serine proteases, which play a role in inflammatory responses. This suggests potential therapeutic applications in inflammatory diseases .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C22H21NO6S
- Molecular Weight : 427.48 g/mol
- IUPAC Name : 2-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid 6,6-dioxide
Medicinal Chemistry
The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
Case Studies:
- Anticancer Activity : Research indicates that derivatives of spirocyclic compounds exhibit cytotoxic effects against cancer cell lines. The unique structure of this compound may enhance its interaction with biological targets, potentially leading to the development of new anticancer agents .
Chemical Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Synthetic Routes:
Three synthetic routes have been developed for creating related spiro compounds, emphasizing the utility of this compound in annulation strategies. These methods utilize readily available starting materials and conventional chemical transformations .
| Synthesis Route | Description |
|---|---|
| Route 1 | Involves cyclopentane ring annulation. |
| Route 2 | Employs four-membered ring annulation. |
| Route 3 | Combines both approaches for efficiency. |
Material Science
The incorporation of this compound into polymer matrices has been explored to enhance material properties.
Applications:
Comparison with Similar Compounds
Key Structural Differences
The table below highlights critical distinctions between the target compound and analogues:
Functional Group and Reactivity Analysis
- Fmoc vs. Boc/Cbz: Fmoc is cleaved under mild basic conditions (e.g., piperidine), making it ideal for stepwise peptide assembly . Boc requires strong acids (e.g., TFA), limiting compatibility with acid-sensitive substrates . Cbz (benzyloxycarbonyl) is removed via hydrogenolysis, offering orthogonal utility .
Sulfone vs. Fluorine :
Research Findings and Data
Physicochemical Properties
- Solubility : Sulfone-containing derivatives (target compound) exhibit higher aqueous solubility (~25 mg/mL in DMSO) compared to fluorinated analogues (~15 mg/mL) .
- Stability : Fmoc-protected compounds are stable under acidic conditions but degrade rapidly in basic media (t₁/₂ < 1 hr in 20% piperidine/DMF) .
Q & A
Q. What are the key structural features of this compound, and how do they influence its chemical behavior?
The compound contains a spirocyclic framework (2-azaspiro[3.4]octane) with a fluorenylmethoxycarbonyl (Fmoc) protecting group and a thiadiazole dioxide moiety (6,6-dioxo-6λ⁶-thia). The Fmoc group enhances solubility in organic solvents and facilitates deprotection under mild basic conditions, while the spirocyclic system imposes conformational rigidity, which can optimize receptor binding in biological studies. Structural analysis typically employs X-ray crystallography, NMR (e.g., ¹H/¹³C), and IR spectroscopy to confirm stereochemistry and functional group interactions .
Q. What are the standard synthetic routes for this compound, and what are common challenges?
Synthesis involves multi-step reactions:
- Step 1 : Introduction of the Fmoc group via carbodiimide-mediated coupling.
- Step 2 : Formation of the spirocyclic core through ring-closing metathesis or acid-catalyzed cyclization.
- Step 3 : Oxidation of the thia group to the sulfone (6,6-dioxo) using peracids or ozone. Challenges include low yields in spirocycle formation (~30–40%) due to steric hindrance and side reactions during oxidation. Optimizing solvent polarity (e.g., DMF for coupling, DCM for cyclization) and temperature (0–25°C) improves efficiency .
Q. Which analytical techniques are critical for purity assessment?
- HPLC : To quantify purity (>95%) and detect diastereomers.
- LC-MS : Confirms molecular weight (MW: ~482.6 g/mol) and detects byproducts.
- TLC : Monitors reaction progress using UV-active Fmoc groups. Residual solvents (e.g., DMF, THF) are quantified via GC-MS .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
Discrepancies in reported IC₅₀ values (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, buffer composition) or impurities. Methodological solutions include:
- Standardized protocols : Use consistent buffer systems (e.g., Tris-HCl at pH 7.4).
- Orthogonal assays : Validate activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
- Impurity profiling : Isolate minor components via preparative HPLC for individual bioactivity testing .
Q. What strategies optimize the compound’s stability in aqueous solutions?
The thiadiazole dioxide moiety is prone to hydrolysis under acidic/basic conditions. Stability can be enhanced by:
Q. How does computational modeling inform its interaction with biological targets?
Molecular docking (AutoDock, Schrödinger Suite) predicts binding modes to enzymes like proteases or kinases. Key steps:
- Ligand preparation : Optimize 3D geometry using DFT (density functional theory).
- Target selection : Use crystal structures (PDB) of homologous proteins if direct data is unavailable.
- MD simulations : Assess binding stability over 100-ns trajectories (AMBER/CHARMM force fields). Experimental validation via mutagenesis (e.g., alanine scanning) confirms critical residues .
Methodological Considerations
Designing experiments to study its metabolic fate in vitro:
- Hepatocyte assays : Incubate with primary hepatocytes (human/mouse) and analyze metabolites via HR-MS.
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Microsomal stability : Measure half-life (t₁/₂) in liver microsomes with NADPH cofactors .
Addressing low yields in large-scale synthesis:
- Flow chemistry : Improves heat/mass transfer for oxidation steps (residence time: 2–5 min).
- Catalyst screening : Test Pd/C or Au nanoparticles for selective cyclization.
- Process analytical technology (PAT) : Inline FTIR monitors reaction progress in real-time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
